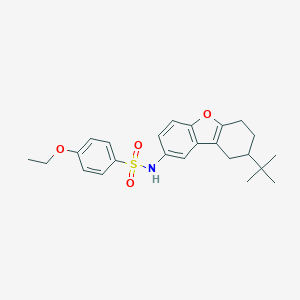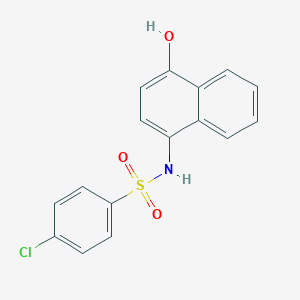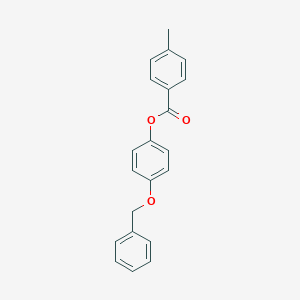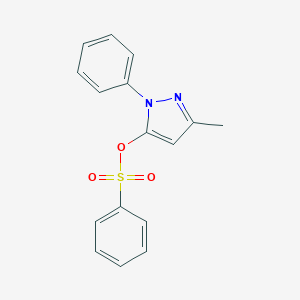
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethoxybenzenesulfonamide, commonly known as TAK-715, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases.
Wirkmechanismus
TAK-715 works by inhibiting the activity of various enzymes and proteins, including p38 MAP kinase, which plays a crucial role in the inflammatory response. By inhibiting the activity of p38 MAP kinase, TAK-715 reduces inflammation and the associated symptoms. TAK-715 also inhibits the activity of other enzymes and proteins, such as COX-2 and MMP-9, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
TAK-715 has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting the growth and proliferation of cancer cells, and improving bone health. TAK-715 has also been shown to have neuroprotective effects, protecting neurons from damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-715 is its high selectivity and specificity, meaning that it targets specific enzymes and proteins without affecting others. This makes it a valuable tool for studying the role of specific enzymes and proteins in disease development and progression. However, TAK-715 has some limitations, including its low solubility and stability, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for TAK-715 research, including studying its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further research is needed to optimize the synthesis of TAK-715 and improve its solubility and stability. Finally, TAK-715 could be used as a lead compound for the development of new drugs with similar mechanisms of action but improved pharmacological properties.
Conclusion:
TAK-715 is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. It works by inhibiting the activity of various enzymes and proteins, reducing inflammation, inhibiting the growth and proliferation of cancer cells, and improving bone health. While TAK-715 has some limitations, it is a valuable tool for studying the role of specific enzymes and proteins in disease development and progression. There are several future directions for TAK-715 research, including studying its potential use in the treatment of other diseases and optimizing its synthesis and pharmacological properties.
Synthesemethoden
The synthesis of TAK-715 involves several steps, including the preparation of the starting materials, the synthesis of the intermediate compounds, and the final coupling reaction. The starting materials for TAK-715 synthesis are 4-ethoxybenzenesulfonyl chloride and 8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-amine. The intermediate compounds are prepared by various chemical reactions, including reduction, alkylation, and condensation. The final coupling reaction involves the reaction of the intermediate compounds to form TAK-715.
Wissenschaftliche Forschungsanwendungen
TAK-715 has been extensively studied for its potential use in the treatment of various diseases, including inflammation, cancer, and osteoporosis. It has been shown to inhibit the activity of several enzymes and proteins that play a crucial role in the development and progression of these diseases. TAK-715 has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
4323-98-2 |
|---|---|
Molekularformel |
C24H29NO4S |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C24H29NO4S/c1-5-28-18-8-10-19(11-9-18)30(26,27)25-17-7-13-23-21(15-17)20-14-16(24(2,3)4)6-12-22(20)29-23/h7-11,13,15-16,25H,5-6,12,14H2,1-4H3 |
InChI-Schlüssel |
RHMXJUBCCDYJFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281624.png)
![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)
![2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281626.png)
![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281629.png)
![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)






![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)